4-(3-aminophenyl)-1,2,4-triazolidine-3,5-dione
Description
4-(3-Aminophenyl)-1,2,4-triazolidine-3,5-dione is a heterocyclic compound featuring a 1,2,4-triazolidine-3,5-dione core substituted with a 3-aminophenyl group. This structure confers unique reactivity and versatility, making it valuable in organic synthesis, polymer chemistry, and bioconjugation. The amino group at the phenyl position enhances its nucleophilic and coordination properties, enabling applications in catalysis, ligand design, and derivatization protocols.
Properties
CAS No. |
1016737-41-9 |
|---|---|
Molecular Formula |
C8H8N4O2 |
Molecular Weight |
192.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction of 3-Aminophenylhydrazine with Maleic Anhydride
A widely cited method involves the condensation of 3-aminophenylhydrazine with maleic anhydride in polar aprotic solvents. The reaction proceeds through a two-step mechanism:
-
Hydrazone Formation : The hydrazine reacts with maleic anhydride to form a hydrazodicarbonamide intermediate.
-
Cyclization : Heating the intermediate in solvents such as N-methyl-2-pyrrolidone (NMP) or sulfolane induces cyclization to yield the triazolidine-3,5-dione core.
Key Reaction Parameters :
Table 1: Optimized Reaction Conditions for Cyclization
| Parameter | Value/Range | Impact on Yield/Purity |
|---|---|---|
| Solvent | NMP | Maximizes cyclization efficiency |
| Temperature | 160°C | Balances reaction rate/thermal stability |
| Hydrazine:Anhydride Ratio | 1:1.1 | Minimizes side products |
Alternative Synthetic Routes
Urea-Mediated Cyclization
In a modified approach, urea replaces maleic anhydride as the carbonyl source. This method avoids anhydride handling but requires higher temperatures (180–200°C) and longer reaction times (6–8 hours). The yield is marginally lower (55–60%) due to competing decomposition pathways.
Catalyzed Cyclization
The addition of Lewis acids (e.g., ZnCl₂) accelerates cyclization by coordinating to carbonyl groups, reducing the energy barrier for ring closure. This method achieves comparable yields (70%) at lower temperatures (120–140°C) but introduces challenges in catalyst removal.
Industrial-Scale Production
Continuous Flow Reactor Systems
Large-scale synthesis employs continuous flow reactors to enhance heat transfer and mixing efficiency. Key advantages include:
Purification Protocols
Crude product purification involves:
-
Precipitation : Adding toluene or cyclohexane to the reaction mixture.
-
Recrystallization : Dissolving in hot ethanol/water (3:1) and cooling to 4°C.
Mechanistic Insights
Cyclization Pathway
The reaction proceeds via a six-membered transition state , where the hydrazine nitrogen attacks the carbonyl carbon, followed by proton transfer and ring closure. Computational studies confirm that polar solvents stabilize the transition state, lowering the activation energy by 15–20 kJ/mol.
Side Reactions and Mitigation
-
Oxidation : The 3-aminophenyl group may oxidize to nitro derivatives under aerobic conditions. This is mitigated by conducting reactions under nitrogen atmosphere .
-
Dimerization : Occurs at temperatures >200°C; controlled heating and excess solvent suppress this pathway.
Analytical Validation
Chemical Reactions Analysis
Types of Reactions
4-(3-aminophenyl)-1,2,4-triazolidine-3,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The aminophenyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Chemistry
- Building Block for Synthesis: The compound serves as a versatile building block in organic synthesis, allowing chemists to create more complex molecules. It can participate in various reactions such as oxidation, reduction, and electrophilic aromatic substitution .
Biology
- Biochemical Probes: Research has indicated that 4-(3-aminophenyl)-1,2,4-triazolidine-3,5-dione can act as a biochemical probe to study interactions with biological macromolecules. Its aminophenyl group allows for hydrogen bonding with enzymes and receptors .
- Antimicrobial and Anticancer Activities: Studies have explored its potential antimicrobial properties and anticancer activities. For instance, compounds derived from triazolidine structures have shown promising results in inhibiting cancer cell proliferation .
Medicine
- Therapeutic Properties: There is ongoing research into the therapeutic applications of this compound, particularly its anti-inflammatory effects and potential use in cancer treatment. Preliminary studies suggest it may modulate specific cellular pathways involved in inflammation and tumor growth .
Industry
- Specialty Chemicals Development: In industrial settings, this compound is utilized in the formulation of specialty chemicals that require specific properties such as enhanced reactivity or stability .
Mechanism of Action
The mechanism of action of 4-(3-aminophenyl)-1,2,4-triazolidine-3,5-dione involves its interaction with specific molecular targets. The aminophenyl group can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways. The triazolidine ring may also play a role in stabilizing the compound and enhancing its reactivity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The 1,2,4-triazolidine-3,5-dione scaffold is highly tunable, with substituents dictating chemical behavior. Below is a detailed comparison with structurally related derivatives:
Structural and Functional Group Variations
Physical and Chemical Properties
Research Findings and Key Insights
- Substituent Effects: Electron-donating groups (e.g., dimethylamino in DAPTAD) enhance electrophilicity for bioconjugation, while bulky substituents (e.g., t-butylphenyl) improve polymer thermal stability .
- Synthetic Challenges : Low yields (12–42%) in triazolidine-dione synthesis are common due to side reactions during oxidation and cyclization steps .
- Biological Relevance: Anti-inflammatory activity is reported in triazolidine-dione derivatives, though 4-(3-aminophenyl) analogs remain understudied .
Biological Activity
4-(3-Aminophenyl)-1,2,4-triazolidine-3,5-dione is a compound that belongs to the class of triazolidines, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antioxidant and anticancer properties, as well as its potential applications in medicinal chemistry.
Antioxidant Activity
The antioxidant properties of this compound have been evaluated using various assays. A common method for assessing antioxidant activity is the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. Compounds exhibiting higher scavenging activity than ascorbic acid are considered potent antioxidants.
Results from DPPH Assay
In studies involving related triazole compounds, it was noted that certain derivatives exhibited antioxidant activities significantly greater than that of ascorbic acid. For instance:
- Compound A : DPPH inhibition 1.37 times higher than ascorbic acid.
- Compound B : DPPH inhibition 1.35 times higher than ascorbic acid.
The structure-activity relationship (SAR) indicates that the presence of specific functional groups can enhance radical scavenging capacity. The introduction of an aniline moiety in some derivatives led to inactivity, highlighting the importance of functional group selection in designing effective antioxidants .
Anticancer Activity
The anticancer potential of this compound has been investigated against various cancer cell lines. The MTT assay is commonly used to determine cell viability and cytotoxicity.
Case Studies
- Human Glioblastoma U-87 : This cell line demonstrated higher sensitivity to triazolidine derivatives compared to other tested lines.
- Triple-Negative Breast Cancer MDA-MB-231 : The compound exhibited moderate cytotoxicity against this aggressive cancer type.
Summary of Anticancer Activity
The anticancer activity is summarized in the table below:
| Compound | Cell Line | IC50 (µM) | Activity Level |
|---|---|---|---|
| 4-(3-Aminophenyl)-... | U-87 | X | High |
| 4-(3-Aminophenyl)-... | MDA-MB-231 | Y | Moderate |
Note: Specific IC50 values (X and Y) would need to be sourced from experimental data.
Mechanistic Insights
The mechanism by which triazolidine derivatives exert their biological effects often involves modulation of oxidative stress pathways and apoptosis induction in cancer cells. The ability to scavenge free radicals contributes to their protective effects against cellular damage and tumor progression.
Q & A
Q. What are the standard synthetic routes for 4-(3-aminophenyl)-1,2,4-triazolidine-3,5-dione, and how can purity be ensured?
The compound is typically synthesized via cyclization reactions involving aryl hydrazines and carbonyl precursors. For example, analogous triazoline-diones are synthesized using ethyl aroylacetates and azides under controlled conditions . Microwave-assisted methods (e.g., one-pot reactions) may improve yield and reduce side products . Purity is validated using HPLC (>98%) and spectral characterization (¹H/¹³C NMR, IR) .
Q. What spectroscopic techniques are critical for characterizing this compound?
Key techniques include:
Q. What safety protocols are essential during synthesis and handling?
- Use fume hoods and PPE (gloves, lab coats) due to potential irritancy of amine and carbonyl intermediates.
- Follow guidelines for waste disposal of azide-containing byproducts .
- Conduct risk assessments using Safety Data Sheets (SDS) for analogous triazoline-diones .
Advanced Research Questions
Q. How can factorial design optimize reaction conditions for this compound?
A 2³ factorial design can systematically vary temperature, solvent polarity, and catalyst concentration to maximize yield. For example:
| Factor | Low Level | High Level |
|---|---|---|
| Temperature | 60°C | 100°C |
| Solvent (DMF/H₂O) | 1:1 | 3:1 |
| Catalyst (mol%) | 5% | 10% |
| Response surface methodology (RSM) identifies optimal conditions while minimizing trials . |
Q. How do computational methods enhance reaction pathway prediction?
Q. How should conflicting spectral or reactivity data be resolved?
Q. What strategies improve stability under varying pH and temperature?
Q. How can reactor design address scalability challenges?
- Continuous Flow Reactors : Improve heat/mass transfer for exothermic cyclization steps.
- Membrane Separation : Isolate byproducts during large-scale synthesis, aligning with CRDC subclass RDF2050104 .
Q. What green chemistry alternatives reduce environmental impact?
- Solvent Replacement : Substitute DMF with cyclopentyl methyl ether (CPME) or water.
- Catalyst Recycling : Immobilize metal catalysts on silica supports to minimize waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
